molecular formula C16H13NO2 B295379 4-(2-toluidino)-2H-chromen-2-one

4-(2-toluidino)-2H-chromen-2-one

Cat. No.: B295379
M. Wt: 251.28 g/mol
InChI Key: GKBOZRCTVKHCJW-UHFFFAOYSA-N
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Description

4-(2-toluidino)-2H-chromen-2-one is a compound belonging to the class of chromen-2-ones, which are known for their diverse biological activities and applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-toluidino)-2H-chromen-2-one can be achieved through various methods. One common approach involves the Pechmann condensation, which is a straightforward method for preparing substituted chromen-2-ones. This reaction typically involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst . For instance, the reaction of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of sulfuric acid can yield chromen-2-one derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and environmentally friendly catalysts to improve yield and reduce waste. Mechanochemical methods, such as high-speed ball milling, have also been explored for the synthesis of chromen-2-one derivatives, offering a greener alternative to traditional methods .

Chemical Reactions Analysis

Types of Reactions

4-(2-toluidino)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one core to chromanone derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce chromanone derivatives .

Mechanism of Action

The mechanism of action of 4-(2-toluidino)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

    Chromen-2-one: The parent compound, which lacks the 2-methylanilino substituent.

    Chromen-4-one: A similar compound with a different position of the carbonyl group.

    Quinolin-2-one: A structurally related compound with a nitrogen atom in the ring.

Uniqueness

4-(2-toluidino)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

4-(2-methylanilino)chromen-2-one

InChI

InChI=1S/C16H13NO2/c1-11-6-2-4-8-13(11)17-14-10-16(18)19-15-9-5-3-7-12(14)15/h2-10,17H,1H3

InChI Key

GKBOZRCTVKHCJW-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC2=CC(=O)OC3=CC=CC=C32

Canonical SMILES

CC1=CC=CC=C1NC2=CC(=O)OC3=CC=CC=C32

Origin of Product

United States

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